7-(Benzyloxy)-4-chloroquinazoline
Overview
Description
7-(Benzyloxy)-4-chloroquinazoline is a chemical compound belonging to the quinazoline family, characterized by a benzyloxy group at the 7th position and a chlorine atom at the 4th position of the quinazoline ring. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-4-chloroquinazoline typically involves the following steps:
Starting Material: The synthesis begins with 4-chloroquinazoline as the starting material.
Benzyloxy Substitution: The benzyloxy group is introduced at the 7th position through a nucleophilic substitution reaction. This can be achieved by reacting 4-chloroquinazoline with benzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated purification systems to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 7-(Benzyloxy)-4-chloroquinazoline can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted quinazoline.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Benzaldehyde derivative.
Reduction: Hydrogen-substituted quinazoline.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-(Benzyloxy)-4-chloroquinazoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as an anticancer agent, given the biological activity of quinazoline derivatives.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-4-chloroquinazoline involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: The compound can inhibit kinase activity, affecting cell proliferation and survival pathways, which is particularly relevant in cancer research.
Comparison with Similar Compounds
7-Benzyloxy-4-trifluoromethyl-coumarin: Known for its use in enzyme inhibition studies.
4-Aminomethyl-7-benzyloxy-2H-chromen-2-one: Explored for its potential as a multi-targeting agent in Alzheimer’s disease.
7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide: Investigated for its selective inhibition of monoamine oxidase B.
Uniqueness: 7-(Benzyloxy)-4-chloroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 4th position and benzyloxy group at the 7th position make it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
4-chloro-7-phenylmethoxyquinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-15-13-7-6-12(8-14(13)17-10-18-15)19-9-11-4-2-1-3-5-11/h1-8,10H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBUBKUDKGUCTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=NC=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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